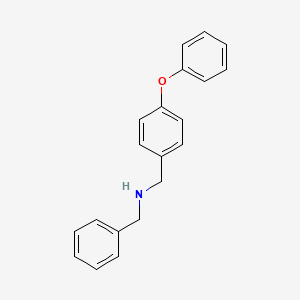
N-Benzyl-N-(4-phenoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-(4-phenoxybenzyl)amine is an organic compound characterized by the presence of a benzyl group attached to a phenoxyphenylmethyl amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-phenoxybenzyl)amine typically involves the reaction of benzyl chloride with 4-phenoxyphenylmethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-Benzyl-N-(4-phenoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
N-Benzyl-N-(4-phenoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-Benzyl-N-(4-phenoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Phenoxyphenylmethylamine: Lacks the benzyl group but shares the phenoxyphenylmethyl structure.
属性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-[(4-phenoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |
InChI 键 |
JMEVSDHIPUYIAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
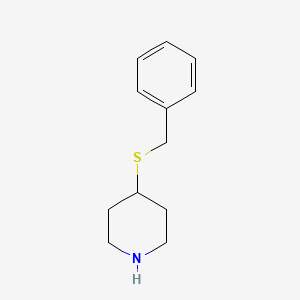

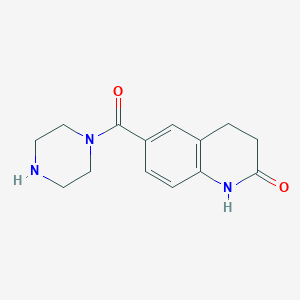

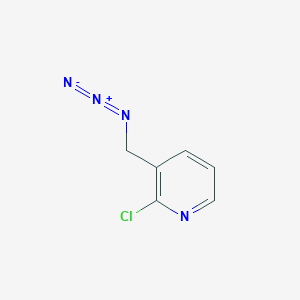
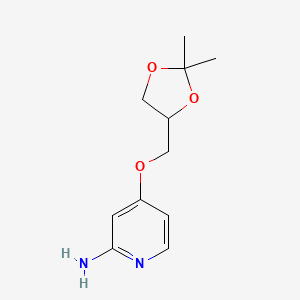
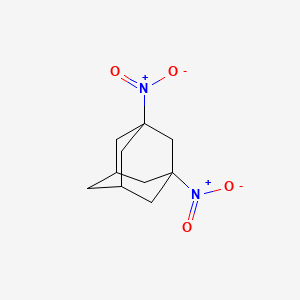
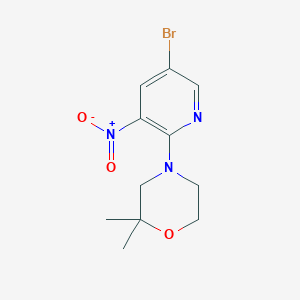
![2-[4-(Diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B8710967.png)
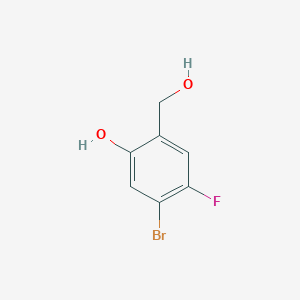
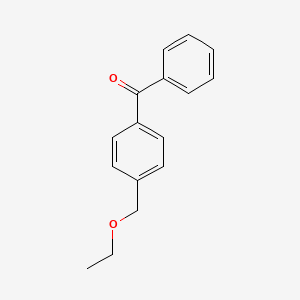
![Ethyl 4-[2-(methanesulfonyl)ethoxy]benzoate](/img/structure/B8710978.png)


